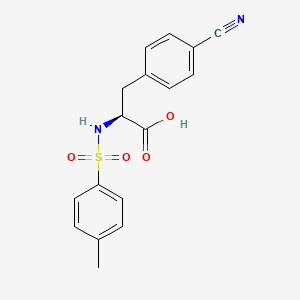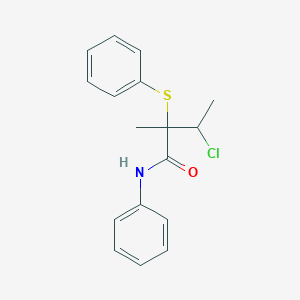![molecular formula C18H24N2O5 B14424931 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline CAS No. 84793-40-8](/img/structure/B14424931.png)
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline is a complex organic compound with a unique structure that includes a carboxylic acid group, a phenyl group, and a proline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the carboxylic acid group: This can be achieved using silyl groups or other protecting groups to prevent unwanted side reactions.
Formation of intermediates: Key intermediates can be formed through reactions such as Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Final deprotection: The protected groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can be compared with other similar compounds, such as:
Proline derivatives: Compounds with similar proline structures but different substituents.
Phenylbutyl derivatives: Compounds with similar phenylbutyl structures but different functional groups.
Propriétés
Numéro CAS |
84793-40-8 |
|---|---|
Formule moléculaire |
C18H24N2O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2R)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m1/s1 |
Clé InChI |
RQAMYBSMKWUVFZ-YSSOQSIOSA-N |
SMILES isomérique |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@@H]2C(=O)O |
SMILES canonique |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


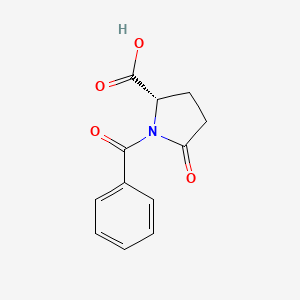
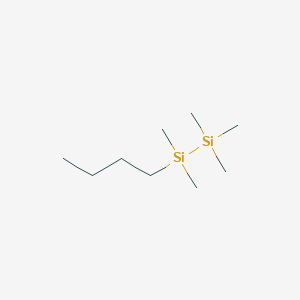
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
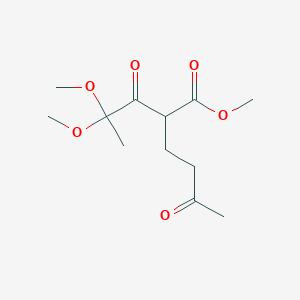
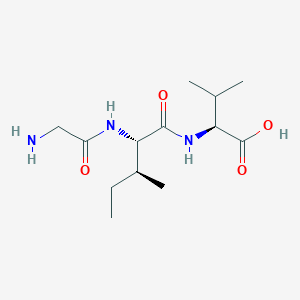
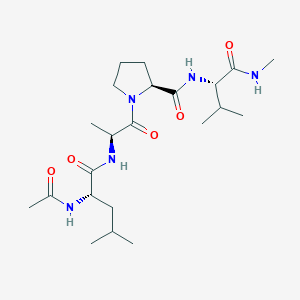

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
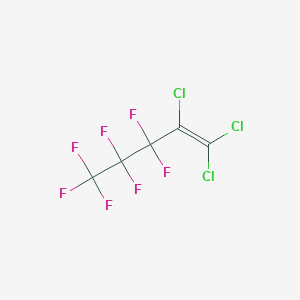
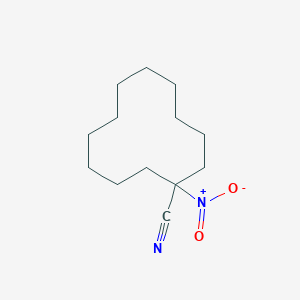
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
